molecular formula C17H13NO4 B12197655 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate

4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate

Cat. No.: B12197655
M. Wt: 295.29 g/mol
InChI Key: AWWXAJLUEUWGDD-CHHVJCJISA-N
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Description

4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate is a complex organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.2894 . This compound is part of the benzo[b]furan family, which is known for its diverse biological and chemical properties. The structure of this compound includes a benzo[b]furan core, a pyridylmethylene group, and an acetate moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[b]furan Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and acyl chlorides.

    Introduction of the Pyridylmethylene Group: This step often involves the use of pyridine derivatives and suitable coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] acetate

InChI

InChI=1S/C17H13NO4/c1-10-6-13(21-11(2)19)8-14-16(10)17(20)15(22-14)7-12-4-3-5-18-9-12/h3-9H,1-2H3/b15-7-

InChI Key

AWWXAJLUEUWGDD-CHHVJCJISA-N

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C

Origin of Product

United States

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